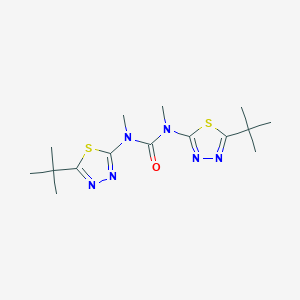

1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea

Description

1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea, commonly known as tebuthiuron, is a substituted urea herbicide with systemic action. It inhibits photosystem II (PSII) in plants by disrupting electron transport, leading to oxidative damage and plant death . This compound is widely used in pre- and post-emergence weed control, particularly in sugarcane crops, due to its broad-spectrum efficacy at application rates of 2–8 lb/acre .

Properties

IUPAC Name |

1,3-bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6OS2/c1-14(2,3)9-16-18-11(23-9)20(7)13(22)21(8)12-19-17-10(24-12)15(4,5)6/h1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGMZUKZMFEDIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)N(C)C(=O)N(C)C2=NN=C(S2)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea typically involves the following steps:

Formation of 1,3,4-thiadiazole rings: The thiadiazole rings are synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of tert-butyl groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a base such as potassium carbonate.

Coupling with 1,3-dimethylurea: The final step involves coupling the substituted thiadiazole rings with 1,3-dimethylurea under suitable conditions, often using a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes:

Scaling up the reactions: Using larger reactors and optimizing reaction times and temperatures.

Purification techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea can undergo various chemical reactions, including:

Oxidation: The thiadiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the thiadiazole rings can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiadiazoline derivatives.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of 1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea typically involves the following steps:

- Formation of 1,3,4-Thiadiazole Rings : Reacting thiosemicarbazide with carboxylic acid derivatives under acidic conditions.

- Introduction of tert-Butyl Groups : Alkylation using tert-butyl halides in the presence of a base.

- Coupling with 1,3-Dimethylurea : Utilizing dehydrating agents to couple the thiadiazole rings with the urea moiety.

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules in organic chemistry.

Biology

- Antimicrobial and Antifungal Activity : Investigated for its potential to inhibit microbial growth. Studies have shown varying degrees of effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Medicine

- Drug Development : Explored for anti-inflammatory and anticancer properties. The compound's ability to interact with specific molecular targets suggests potential therapeutic applications.

Industry

- Advanced Materials Development : Utilized in creating stable polymers and coatings due to its unique chemical properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of approximately 125 mg/mL. This highlights its potential application in developing new antimicrobial agents.

Case Study 2: Drug Development

Research exploring the anti-inflammatory effects indicated that the compound could modulate inflammatory pathways effectively. Further investigations are needed to elucidate its full therapeutic potential.

Mechanism of Action

The mechanism of action of 1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea involves its interaction with specific molecular targets. The thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The tert-butyl groups may enhance the compound’s stability and bioavailability, while the urea moiety can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Key Properties:

- Chemical Formula : C₉H₁₆N₄OS

- Molecular Weight : 228.31 g/mol

- Solubility : High water solubility (2,500 mg/L at 25°C), facilitating soil mobility .

- Persistence : Half-life of 360 days under standard conditions, with residual activity detected in soil for up to 8 years in semi-arid environments .

- Toxicity : Moderate to extreme environmental toxicity; oral LD₅₀ in rats ranges from 644 mg/kg (males) to 1,800 mg/kg (females) . Chronic exposure in rats induces pancreatic acinar cell changes, which are partially reversible .

Comparison with Similar Compounds

Tebuthiuron belongs to the urea herbicide class, sharing structural and functional similarities with compounds like isoproturon , metobromuron , and buthiuron . Below is a detailed comparative analysis:

Structural and Functional Comparisons

Table 1: Structural and Functional Properties of Urea Herbicides

Key Observations:

Structural Variations :

- Tebuthiuron features a 1,3,4-thiadiazol ring with a tert-butyl group, enhancing steric hindrance and persistence .

- Isoproturon and metobromuron have phenyl rings with substituents (isopropyl, bromine), reducing soil adsorption compared to tebuthiuron .

Efficacy and Environmental Impact :

- Solubility : Tebuthiuron’s high solubility increases leaching risk, whereas isoproturon’s lower solubility limits mobility .

- Persistence : Tebuthiuron’s extended half-life (up to 8 years) contrasts sharply with isoproturon (12–28 days) and metobromuron (30–60 days), making it more environmentally hazardous .

Toxicity: Tebuthiuron exhibits higher chronic toxicity in mammals (pancreatic damage) compared to isoproturon, which primarily affects aquatic ecosystems . Metobromuron’s bromine substituent increases acute toxicity to non-target plants but degrades faster .

Environmental and Agricultural Trade-offs

Table 2: Environmental and Usage Profiles

Critical Insights:

- Regulatory Actions : Isoproturon’s ban in the EU (due to aquatic toxicity) contrasts with tebuthiuron’s restricted use, emphasizing its balance between efficacy and environmental risk .

Biological Activity

1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea is a synthetic compound notable for its unique structure, which combines two 1,3,4-thiadiazole rings with tert-butyl substitutions and a central dimethylurea moiety. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Formula

The chemical structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 278.43 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial and fungal strains.

Case Study: Antibacterial Activity

In a study published in MDPI, the compound was tested against several bacterial strains. The minimal inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 40 |

| Candida albicans | 30 |

These results suggest that the compound possesses promising antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The potential anticancer effects of the compound have also been explored. In vitro assays against various cancer cell lines revealed significant antiproliferative effects.

Case Study: Antiproliferative Effects

A recent study evaluated the compound's effects on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 10 |

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 15 |

The results indicated that this compound exhibits potent antiproliferative activity across multiple cancer types .

The mechanism of action for this compound is hypothesized to involve the interaction of the thiadiazole rings with biological targets such as enzymes and receptors. The tert-butyl groups may enhance the stability and bioavailability of the compound. The urea moiety is believed to facilitate hydrogen bonding with biological molecules, influencing their function .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Variations in substituents on the thiadiazole rings have been shown to affect antimicrobial and anticancer activities.

Comparison with Related Compounds

A comparison with similar compounds highlights its unique profile:

| Compound Name | Activity Type | MIC/IC50 Value |

|---|---|---|

| This compound | Antibacterial/Anticancer | 30 µg/mL / 10 µM |

| 1,3-Bis(5-tert-butyl-1,3,4-oxadiazol-2-yl)-1,3-dimethylurea | Antibacterial | Higher than above |

This table illustrates that while related compounds may exhibit similar activities, the specific arrangement and type of substituents significantly impact efficacy .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea?

Answer:

The synthesis of this compound typically involves multi-step reactions requiring precise control of reagents, solvents, and temperature. Key steps include:

- Coupling reactions : Use of carbodiimides or triethylamine to facilitate urea linkage formation .

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency, while ethanol may improve crystallinity .

- Purity optimization : Post-synthesis purification via column chromatography or recrystallization is critical. Analytical techniques like HPLC or NMR should confirm purity (>95%) and structural integrity .

Advanced: How do structural modifications (e.g., tert-butyl vs. phenyl substituents) influence the compound’s bioactivity and solubility?

Answer:

Comparative studies of thiadiazole-urea derivatives reveal:

- Bioactivity : The tert-butyl group enhances steric bulk, improving binding affinity to hydrophobic enzyme pockets (e.g., in anticancer targets) compared to phenyl substituents, which show reduced potency .

- Solubility : Cyclohexyl or morpholino groups increase solubility in organic solvents, while tert-butyl derivatives may require formulation with surfactants for aqueous compatibility .

Methodological approach : - Conduct molecular docking to predict binding interactions.

- Compare logP values experimentally (via shake-flask method) to correlate substituents with solubility trends .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Answer:

- Purity assessment : HPLC with UV detection (λ = 254 nm) is standard. Retention time consistency across batches ensures reproducibility .

- Structural confirmation :

Advanced: How can researchers resolve contradictions in bioactivity data across different studies?

Answer:

Discrepancies often arise from:

- Varied assay conditions : Standardize protocols (e.g., MIC values for antimicrobial activity using CLSI guidelines).

- Structural impurities : Validate compound integrity via LC-MS before testing.

- Cellular context : Use isogenic cell lines to control for genetic variability in anticancer studies .

Case example : A 2023 study found tert-butyl derivatives showed inconsistent antifungal activity due to solvent-dependent stability; replicating under inert atmospheres resolved variability .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation.

- Moisture control : Use desiccants (e.g., silica gel) in sealed containers, as urea linkages are hydrolysis-prone .

- Light sensitivity : Avoid UV exposure; confirm stability via periodic FT-IR to detect carbonyl group oxidation .

Advanced: What mechanistic approaches are suitable for studying this compound’s interaction with biological targets?

Answer:

- Biochemical assays :

- Fluorescence polarization : Quantify binding affinity to enzymes (e.g., kinases) using labeled substrates.

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters of ligand-protein interactions .

- Computational modeling :

Basic: How does the compound’s thiadiazole core contribute to its pharmacological potential?

Answer:

The 1,3,4-thiadiazole ring:

- Enhances electron-deficient character , promoting interactions with nucleophilic residues in enzyme active sites.

- Improves metabolic stability via resistance to cytochrome P450 oxidation compared to triazole analogs .

Validation : Compare IC values of thiadiazole vs. triazole derivatives in enzyme inhibition assays .

Advanced: What strategies mitigate toxicity risks during in vivo studies?

Answer:

- ADMET profiling :

- In silico prediction : Use tools like ProTox-II to flag hepatotoxicity risks.

- In vitro assays : Test for hERG channel inhibition to assess cardiotoxicity potential.

- Dose optimization : Conduct pharmacokinetic studies (e.g., AUC, C) in rodent models to establish safe dosing ranges .

Basic: How can researchers validate the compound’s role in modulating specific signaling pathways?

Answer:

- Western blotting : Detect changes in phosphorylation levels of pathway markers (e.g., MAPK, Akt).

- RNA-seq : Identify differentially expressed genes post-treatment to map pathway engagement .

Controls : Use siRNA knockdown of target proteins to confirm mechanism specificity .

Advanced: What interdisciplinary approaches enhance the compound’s application in materials science?

Answer:

- Supramolecular chemistry : Exploit urea’s hydrogen-bonding capability to design self-assembling nanostructures.

- Photophysical studies : Assess fluorescence properties for sensor development (e.g., metal ion detection via quenching) .

Synthesis integration : Modify thiadiazole with electron-withdrawing groups (e.g., –NO) to tune electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.